4,6-Decadiyne
Overview
Description
Synthesis Analysis
The first paper presents a transition-metal-free, three-component, diastereoselective [6 + 3] annulation reaction that could be relevant to the synthesis of complex organic structures similar to 4,6-Decadiyne. The reaction uses tropone, imino esters, and arynes to synthesize bridged azabicyclo[4.3.1]decadienes, which demonstrates the potential for creating intricate molecular architectures without the need for transition metals .
Molecular Structure Analysis
While the molecular structure of 4,6-Decadiyne is not directly analyzed in the papers, the methodologies described could be extrapolated to study its structure. For instance, the computational evidence provided in the second paper for the rhodium-catalyzed [4 + 2 + 2] carbocyclization reactions could be used to predict the behavior of 4,6-Decadiyne in similar catalytic processes, potentially aiding in the understanding of its molecular structure and reactivity .
Chemical Reactions Analysis
The papers describe various chemical reactions that could be relevant to the reactivity of 4,6-Decadiyne. The first paper's [6 + 3] annulation reaction could potentially be adapted to modify the structure of 4,6-Decadiyne or to synthesize derivatives thereof . The second paper's rhodium-catalyzed [4 + 2 + 2] carbocyclization reactions provide insight into the diastereoselectivity of complex reactions, which could influence the synthesis of stereoisomers of 4,6-Decadiyne .
Physical and Chemical Properties Analysis
The physical and chemical properties of 4,6-Decadiyne are not directly discussed in the provided papers. However, the synthesis methods described could affect the physical and chemical properties of the synthesized compounds. For example, the palladium-catalyzed [4 + 2] homobenzannulation described in the third paper could be used to synthesize derivatives of 4,6-Decadiyne with specific substituents that alter its properties .
Scientific Research Applications
Polydiacetylene Solutions and Glasses
Polydiacetylenes, including poly[4,6-decadiyne-1,10-bis-(butoxycarbonyl methylene urethane)], have been studied for their electronic spectral properties. These studies are important for understanding the spectroscopic behavior of soluble polydiacetylenes and their potential applications in materials science (Rughooputh, Phillips, Bloor, & Ando, 1985).
Polymerization and Conformation Changes
Research on the titration of poly(deca-4,6-diynedioic acid) in KCl solution reveals conformation changes from a more expanded to less expanded state. Such findings are crucial for understanding the behavior of polydiacetylene polymers in different environments (Yamao, Ohnuma, & Kotaka, 1990).
Acetylenic Glucosides
The isolation of new acetylenic glucosides from Carthamus tinctorius, including 4,6-decadiyne-1-O-beta-D-glucopyranoside, contributes to the understanding of natural product chemistry and potential biomedical applications (Zhou et al., 2006).
Organometallic Chemistry
In the realm of organometallic chemistry, 4,6-decadiyne has been used to study macrocyclization reactions, offering insights into the synthesis of complex organometallic structures (Hill, Rae, Schultz, & Willis, 2004).
Polydiacetylene Color Changes
Studies on the reversible color changes of polydiacetylene, specifically partially polymerized 4,6-decadiyne-1,10-bis(propylurethane), contribute to materials science by demonstrating the temperature-dependent behavior of these polymers (Araya, 1991).
Cyclopentenone Synthesis
Research on the synthesis of α,β-disubstituted cyclopentenone using 4,6-decadiyne provides valuable information for organic synthesis and the development of new synthetic methodologies (Takahashi et al., 1997).
Tuning Topochemical Polymerization
Exploring the topochemical polymerization reactivity of various diacetylene analogues, including 1,10-bis(diphenylamino)-4,6-decadiyne, informs the field of polymer chemistry about the factors influencing polymerization processes (Deschamps et al., 2010).
Safety And Hazards
4,6-Decadiyne is classified as a flammable liquid and vapor. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding heat, sparks, open flames, and hot surfaces, keeping the container tightly closed, and wearing protective gloves, clothing, and eye/face protection .
properties
IUPAC Name |
deca-4,6-diyne | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14/c1-3-5-7-9-10-8-6-4-2/h3-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIWZSNTUMSGWTF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC#CC#CCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50167672 | |
Record name | 4,6-Decadiyne | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50167672 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,6-Decadiyne | |
CAS RN |
16387-71-6 | |
Record name | 4,6-Decadiyne | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016387716 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4,6-Decadiyne | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50167672 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,6-Decadiyne | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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